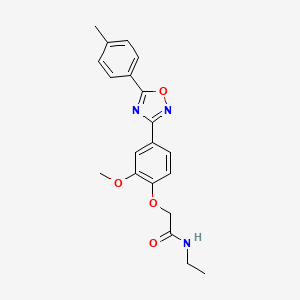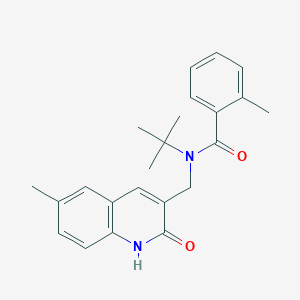
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as BM212, is a novel compound that has shown promise in scientific research. This compound has been synthesized using a specific method and has been found to have a unique mechanism of action. In
Mécanisme D'action
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been found to have antimicrobial effects against gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments is its specificity for COX-2 inhibition, which may reduce the risk of side effects associated with non-specific COX inhibitors. However, one limitation of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide. One area of interest is its potential use as an anti-inflammatory agent in humans. Additionally, further investigation is needed to determine the efficacy of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide as an anticancer and antimicrobial agent. Finally, the development of more water-soluble derivatives of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide may expand its potential use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with tert-butylamine and 2-methylbenzoic acid in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in high purity.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been found to have several scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit cancer cell growth. N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been investigated for its antimicrobial properties, specifically against gram-positive bacteria.
Propriétés
IUPAC Name |
N-tert-butyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-10-11-20-17(12-15)13-18(21(26)24-20)14-25(23(3,4)5)22(27)19-9-7-6-8-16(19)2/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIMMOZDISHPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=CC=C3C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)
![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

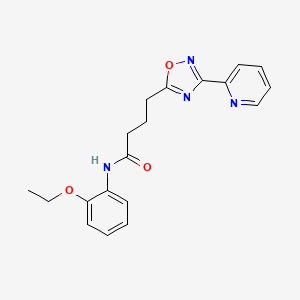
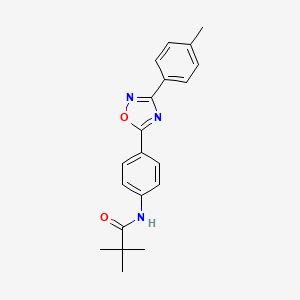
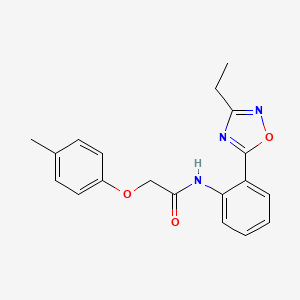

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)
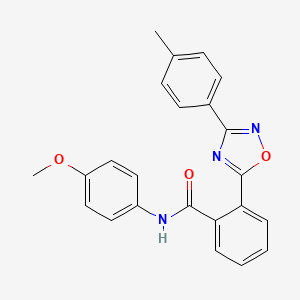
![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)
![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)

